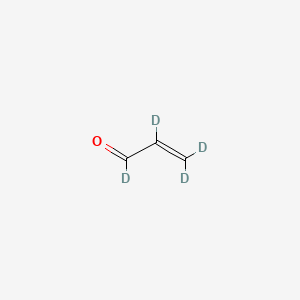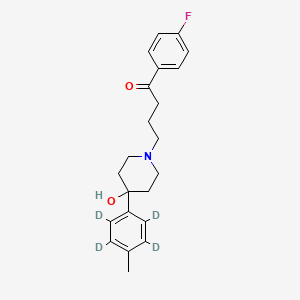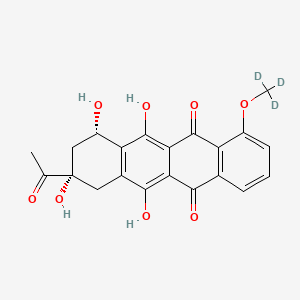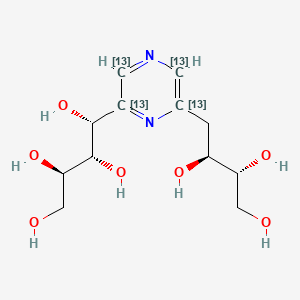
Mosapride-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mosapride-d5 N-Oxide is a labeled metabolite of Mosapride . It is a specialty product for proteomics research . The molecular formula is C21H20D5ClFN3O4 and the molecular weight is 442.92 .
Molecular Structure Analysis
The molecular structure of Mosapride-d5 N-Oxide is represented by the formula C21H20D5ClFN3O4 . This indicates that it contains 21 carbon atoms, 20 hydrogen atoms, 5 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms.properties
CAS RN |
1246816-63-6 |
|---|---|
Product Name |
Mosapride-d5 N-Oxide |
Molecular Formula |
C21H25ClFN3O4 |
Molecular Weight |
442.927 |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 |
InChI Key |
IMJYXYWPAQJNFA-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
synonyms |
4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)